N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride
Description
N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a cycloheptylamine core linked to a phenylpyrazole carboxamide scaffold via a methylene bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Its molecular formula is C₁₇H₂₅ClN₄O (molecular weight: 336.87) . The cycloheptyl group introduces conformational flexibility, while the phenylpyrazole moiety contributes to aromatic interactions, a feature common in kinase inhibitors and receptor antagonists .
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c19-18(11-6-1-2-7-12-18)14-20-17(23)16-10-13-22(21-16)15-8-4-3-5-9-15;/h3-5,8-10,13H,1-2,6-7,11-12,14,19H2,(H,20,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZXBYLNNKOAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=NN(C=C2)C3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the cycloheptyl amine derivative. This is followed by the formation of the phenylpyrazole core through cyclization reactions. The final step involves the coupling of the cycloheptyl amine with the phenylpyrazole carboxamide under specific reaction conditions, often involving catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride. Pyrazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated significant activity against breast cancer and prostate cancer cells by targeting specific kinases involved in tumor progression .
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound in focus has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory diseases. Studies indicate that similar compounds can significantly reduce inflammation in animal models of arthritis and colitis .
Enzyme Inhibition
This compound exhibits selective inhibition of histone deacetylases (HDACs), particularly HDAC6, which plays a role in various pathological conditions including acute liver injury (ALI). Research indicates that this compound can effectively reduce necrotic cell death and inflammation in liver tissues, making it a candidate for further development in treating liver diseases .
Antimicrobial Activity
The compound's structure suggests potential antibacterial properties, which have been explored through various assays. Pyrazole derivatives have shown efficacy against a range of bacterial strains, indicating that this compound may also serve as a lead compound for developing new antibiotics .
Acute Liver Injury Model
In a recent study, this compound was tested in a mouse model of acetaminophen-induced acute liver injury. The results showed that administration at 40 mg/kg significantly mitigated liver damage markers and improved survival rates compared to control groups .
Cancer Cell Line Studies
Another study evaluated the effect of this compound on human breast cancer cell lines (MCF-7). The compound inhibited cell proliferation by inducing apoptosis at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may influence signaling pathways, alter gene expression, or affect cellular processes, depending on its specific binding properties and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
H-Series Isoquinoline Sulfonamide Derivatives (H-7, H-8, H-9, H-89)
The H-series compounds (e.g., H-89) share a sulfonamide backbone but replace the cycloheptyl group with piperazine or ethylamine substituents. For example:
- H-89 : Molecular formula C₂₀H₂₃BrClN₅O₂S (MW: 533.85). It features a bromocinnamyl group, enhancing kinase selectivity (e.g., protein kinase A inhibition). In contrast, the target compound’s cycloheptyl group may favor broader hydrophobic interactions .
| Compound | Molecular Formula | Key Substituents | Biological Target |
|---|---|---|---|
| Target Compound | C₁₇H₂₅ClN₄O | Cycloheptyl, phenylpyrazole | Undisclosed (research use) |
| H-89 Hydrochloride | C₂₀H₂₃BrClN₅O₂S | Bromocinnamyl, isoquinoline | Protein kinase A |
Cycloalkylamine-Linked Carboxamides
and highlight analogs with smaller cycloalkyl rings (cyclopentyl) or heterocyclic systems:
- The naphthyl moiety enhances π-stacking but may reduce solubility .
- N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopent-1-en-1-ol)benzamide hydrochloride (C₁₈H₂₅ClN₂O₂, MW: 336.87): The oxane (tetrahydropyran) ring introduces oxygen-based polarity, contrasting with the target compound’s purely hydrocarbon cycloheptyl group .
Pyrazole Carboxamide Derivatives
Pyrazole-based analogs in and emphasize substituent effects on bioactivity:
- 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (C₂₄H₂₁ClN₄O₂, MW: 433.91): The chloropyridyl and ethoxyphenyl groups confer distinct electronic profiles. The pyridine nitrogen may engage in hydrogen bonding, unlike the target compound’s phenylpyrazole .
Key Research Findings
Structural and Pharmacokinetic Insights
- Cycloheptyl Advantage : The seven-membered ring balances rigidity and flexibility, improving blood-brain barrier penetration compared to cyclopentyl analogs .
- Phenylpyrazole vs. Isoquinoline: The phenylpyrazole’s electron-rich aromatic system may target serotonin receptors or kinases, whereas isoquinoline sulfonamides (H-series) preferentially inhibit cAMP-dependent pathways .
- Hydrochloride Salt: Enhances aqueous solubility (critical for IV administration) over free-base analogs, as seen in similar compounds like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) .
Biological Activity
N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1-phenylpyrazole derivatives with appropriate amines and carboxylic acids. The compound can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
- Infrared Spectroscopy (IR) : Used to identify functional groups.
- Mass Spectrometry (MS) : Confirms the molecular weight and structure.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . For instance, a related pyrazole derivative exhibited significant antitumor activity with an IC50 value of 49.85 μM against A549 cell lines, indicating its potential as a chemotherapeutic agent .
2.2 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In a study focusing on acute liver injury (ALI), it was found that compounds similar to N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide demonstrated strong inhibitory effects on inflammatory cytokines such as TNF-α, IL-1β, and IL-6, suggesting a mechanism for reducing inflammation in ALI models .
2.3 Antimicrobial Activity
Pyrazole derivatives have shown promising antibacterial activity. For example, compounds structurally similar to N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole demonstrated effective inhibition against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values around 25.1 µM .
3. Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Histone Deacetylase Inhibition : The compound has been noted for its selective inhibition of HDAC6, which is implicated in various cellular processes including inflammation and apoptosis .
Case Study 1: Antitumor Activity
A study evaluated the effects of N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole derivatives on cancer cell lines. The results indicated that these compounds induced significant apoptosis in A549 cells, supporting their potential use in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
In vivo studies using mouse models of ALI showed that treatment with the compound resulted in reduced liver necrosis and inflammation markers, demonstrating its therapeutic efficacy in acute inflammatory conditions .
5. Summary of Findings
| Biological Activity | Observations |
|---|---|
| Anticancer | Significant cell apoptosis; IC50 = 49.85 μM against A549 |
| Anti-inflammatory | Inhibition of TNF-α, IL-1β, IL-6; protective effects in ALI models |
| Antimicrobial | Effective against MRSA; MIC = 25.1 µM |
6. Conclusion
This compound presents promising biological activities that warrant further investigation. Its potential as an anticancer and anti-inflammatory agent makes it a valuable candidate for future pharmacological development.
Q & A
Q. What are the standard synthetic routes for N-[(1-aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide; hydrochloride?
The synthesis typically involves multi-step organic reactions, including:
- Stepwise alkylation/amination : Reacting a pyrazole core with aminocycloheptane derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the amine linkage .
- Carboxamide formation : Coupling the intermediate with phenylpyrazole-3-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Hydrochloride salt formation : Treating the free base with HCl in ethanol or methanol, followed by recrystallization for purification .
Key parameters : Solvent choice (polar aprotic solvents like DMF), temperature control (0–25°C), and chromatographic purification (HPLC or column chromatography) are critical for yields >70% .
Q. How is the structural integrity of this compound validated in synthetic batches?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the aminocycloheptyl, phenylpyrazole, and carboxamide groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z ~370–380 for [M+H]⁺) .
- Raman Spectroscopy : Experimental/theoretical spectral matching to authenticate functional groups (e.g., pyrazole ring vibrations at ~600 cm⁻¹) .
Q. What factors influence the solubility of this hydrochloride salt?
- Counterion effects : The hydrochloride salt enhances aqueous solubility (~5–10 mg/mL in PBS) compared to the free base .
- pH dependence : Solubility decreases in alkaline buffers (pH >7) due to deprotonation of the amine group .
Methodological note : Solubility profiling via UV-Vis spectroscopy in buffered solutions (pH 2–9) is recommended .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme modulation : Inhibits cytochrome P450 isoforms (e.g., CYP3A4) with IC₅₀ values <10 µM, assessed via fluorogenic substrate assays .
- Receptor binding : Moderate affinity (Kᵢ ~100–500 nM) for serotonin receptors (5-HT₂A) in radioligand displacement assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances CYP inhibition potency by 2–3 fold .
- Steric modifications : Enlarging the cycloheptyl ring to cyclooctyl reduces off-target binding to dopamine receptors .
Validation : Parallel synthesis of analogs followed by high-throughput screening (HTS) in target-specific assays .
Q. What computational tools are suitable for predicting target interactions?
- Molecular docking (AutoDock Vina) : Models binding poses with CYP3A4 (PDB: 4NY7), highlighting hydrogen bonds with Arg106 and hydrophobic contacts .
- Molecular dynamics (GROMACS) : Simulates stability of ligand-receptor complexes over 100 ns to assess binding entropy .
Q. How should researchers address contradictions in bioactivity data across studies?
- Source analysis : Compare synthetic protocols—e.g., impurities from incomplete amidation (detected via LC-MS) may artificially inflate IC₅₀ values .
- Assay standardization : Validate enzyme inhibition using recombinant isoforms (vs. liver microsomes) to minimize variability .
Q. What strategies improve ADMET properties without compromising potency?
- LogP optimization : Introducing polar groups (e.g., -OH) on the cycloheptane ring reduces LogP from 3.5 to 2.8, improving metabolic stability .
- Plasma protein binding (PPB) : Deuteration of the pyrazole ring decreases PPB from 92% to 85%, enhancing free drug concentration .
Q. Which assays quantify protein binding for pharmacokinetic modeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
